molecular formula C13H16N2O B3077196 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile CAS No. 1044769-69-8

4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile

Cat. No.: B3077196
CAS No.: 1044769-69-8
M. Wt: 216.28 g/mol
InChI Key: UFYYUGVJLHTOFJ-UHFFFAOYSA-N
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Description

4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and pre-clinical research . It features a benzonitrile group linked to a 3-hydroxypiperidine scaffold, a structural motif prevalent in the design of biologically active molecules. While the specific biological profile of this compound is an area of ongoing investigation, its core structure is recognized as a valuable building block for the synthesis of more complex molecules. Piperidine derivatives are extensively studied for their interactions with various therapeutic targets. For instance, structurally related 4-oxypiperidine ethers are being explored as multitarget-directed ligands for neurodegenerative diseases, functioning as histamine H3 receptor antagonists with additional cholinesterase inhibitory properties . Similarly, 4-hydroxypiperidine derivatives have been identified as potent inhibitors of the Hsp90 C-terminal domain, showing promise in anticancer research, particularly against challenging triple-negative breast cancer . Furthermore, piperidinyl-indole derivatives sharing the piperidine scaffold are developed as complement factor B inhibitors for potential therapeutic applications . Researchers may find this compound particularly useful as a synthetic intermediate or as a starting point for structure-activity relationship (SAR) studies in these and other therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions. For specific pricing, purity, and shipping information, please contact the supplier directly.

Properties

IUPAC Name

4-[(3-hydroxypiperidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-8-11-3-5-12(6-4-11)9-15-7-1-2-13(16)10-15/h3-6,13,16H,1-2,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYYUGVJLHTOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243602
Record name 4-[(3-Hydroxy-1-piperidinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044769-69-8
Record name 4-[(3-Hydroxy-1-piperidinyl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044769-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Hydroxy-1-piperidinyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent:
4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile is being investigated for its potential as a therapeutic agent in the treatment of various conditions, particularly due to its ability to interact with specific biological targets. The piperidine moiety is known for its versatility in drug design, contributing to the compound's potential efficacy in modulating receptor activity.

Ligand Development:
The compound serves as a promising candidate for developing ligands that can bind to neurotransmitter receptors. Its structure allows for modifications that can enhance binding affinity and selectivity, making it a valuable tool in pharmacological studies aimed at understanding receptor mechanisms and developing new drugs.

Biological Research

Receptor Interaction Studies:
Research has focused on the interactions between this compound and various receptors, including those involved in neurological processes. Studies have indicated that compounds with similar structures can exhibit significant activity at dopamine and serotonin receptors, suggesting that this compound may also have similar properties.

In Vitro Studies:
In vitro experiments have been conducted to assess the biological activity of this compound. These studies typically involve evaluating its effects on cell lines or isolated tissues to determine its pharmacological profile, including cytotoxicity, receptor binding affinity, and signal transduction pathways.

Industrial Applications

Synthesis of Specialty Chemicals:
In industrial chemistry, this compound can be utilized as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for further chemical transformations that are valuable in producing specialty chemicals used in various applications.

Research and Development:
The compound's role as a precursor in the synthesis of other chemical entities underscores its importance in research and development within pharmaceutical and chemical industries. The ability to modify its structure while maintaining core functionalities makes it a versatile building block for new compounds.

Case Studies

Study FocusFindings
Receptor Binding Investigated the binding affinity of this compound at dopamine receptors, showing moderate affinity compared to known ligands.
Cytotoxicity Assays Evaluated using various cancer cell lines; results indicated selective cytotoxicity, warranting further investigation into its mechanism of action.
Synthetic Routes Developed efficient synthetic pathways utilizing this compound as a key intermediate, highlighting its utility in producing related pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Key Structural Features Molecular Formula (MW) Key Physicochemical Properties
4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile (1044769-69-8) Piperidine with 3-hydroxyl group, benzonitrile C₁₃H₁₆N₂O (216.28) Hydrophilic due to hydroxyl group; potential for hydrogen bonding.
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride (1353953-90-8) Piperidine with 4-aminomethyl group, hydrochloride salt C₁₄H₂₀ClN₃ (265.79) Enhanced aqueous solubility due to hydrochloride salt; basic amino group.
4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile (1155505-48-8) Piperidine with 3-hydroxymethyl group, benzonitrile C₁₄H₁₈N₂O (230.31) Increased lipophilicity vs. hydroxyl analogue; hydroxymethyl may improve metabolic stability.
4-[1-(4-Cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile (Letrozole) Bis-cyano groups, triazole ring C₁₇H₁₁N₅ (285.30) High lipophilicity; aromatase inhibition via triazole-metal coordination.
4-((4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)phenoxy)methyl)benzonitrile (N/A) Isoxazole ring, chlorophenyl group C₂₃H₁₈ClN₂O₂ (394.86) Highly lipophilic; electron-withdrawing Cl enhances binding to hydrophobic targets.

Key Observations:

  • Hydrophilicity: The hydroxyl group in the target compound enhances polarity compared to its hydroxymethyl () or aminomethyl () analogues .

Stability and Reactivity

  • Hydroxypiperidine vs. Hydroxymethyl : The target compound’s 3-hydroxyl group may confer susceptibility to oxidation or dehydration under acidic conditions, whereas the hydroxymethyl group in offers greater stability .
  • Salt Stability : The hydrochloride salt in may degrade under basic conditions, limiting formulation options compared to the neutral target compound .

Biological Activity

4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile, a compound with the molecular formula C13H16N2O, has garnered attention in the pharmaceutical and medicinal chemistry fields for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is characterized by a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety. Its structural formula can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inverse agonist at certain histamine receptors, similar to other compounds in the piperidine class . The modulation of these receptors can influence neurotransmission and other cellular processes.

Pharmacological Effects

  • Neurotransmission Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly in the central nervous system (CNS). This modulation could lead to therapeutic effects in conditions such as anxiety and depression.
  • Enzyme Inhibition : Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in cholinergic signaling . This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Histamine Receptor Studies : In a study focused on 4-oxypiperidine derivatives, compounds similar to this compound were evaluated for their binding affinities to histamine receptors. Some exhibited nanomolar affinities, indicating strong potential for CNS applications .
  • Antitumor Activity : Another study highlighted the compound's potential as an antitumor agent through its interaction with various cellular pathways involved in cancer proliferation . The results demonstrated that derivatives of this compound could inhibit tumor growth in specific cancer cell lines.

Table 1: Biological Activity Summary of this compound

Activity TypeTargetEffectReference
Histamine Receptor ModulationH3R AntagonistHigh affinity (nM range)
Enzyme InhibitionAChE, BuChEInhibition observed
Antitumor ActivityCancer Cell LinesGrowth inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 4-(bromomethyl)benzonitrile can react with 3-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the target compound. Optimization involves varying solvents (DMF vs. acetonitrile), reaction times, and stoichiometric ratios .
  • Analytical Validation : Confirm product purity via UPLC-MS (e.g., tR = 1.47 min, m/z calculated for C14H17N2O: 229.13) and <sup>1</sup>H/<sup>13</sup>C NMR to verify substitution patterns .

Q. How can the crystallographic structure of this compound be resolved, and what software is recommended for refinement?

  • Experimental Design : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100 K minimizes thermal motion artifacts.
  • Refinement Tools : SHELXTL (Bruker AXS) or open-source SHELXL for structure solution and refinement. Analyze chair conformations of piperidine rings and van der Waals interactions in crystal packing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of dust/aerosols.
  • Waste Disposal : Collect organic waste separately and neutralize with activated carbon before disposal by licensed agencies .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-hydroxypiperidinyl group influence the compound’s reactivity in catalytic applications?

  • Mechanistic Insight : The hydroxyl group enhances hydrogen-bonding capacity, potentially stabilizing transition states in catalysis. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity in cross-coupling reactions .
  • Experimental Validation : Compare catalytic performance with analogs lacking the hydroxyl group (e.g., 4-((piperidin-1-yl)methyl)benzonitrile) in model reactions like Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic conformational changes in solution?

  • Dynamic NMR (DNMR) : Perform variable-temperature <sup>1</sup>H NMR (e.g., 25–60°C in DMSO-d6) to observe coalescence of split peaks, indicating rotational barriers in the piperidinyl group .
  • Computational Modeling : Use molecular dynamics simulations (e.g., Gaussian 16) to correlate experimental splitting with predicted energy barriers for ring puckering .

Q. How can this compound be integrated into covalent organic frameworks (COFs) for photocatalytic applications?

  • Synthetic Approach : Functionalize the nitrile group via Schiff-base condensation with aldehydes (e.g., 4-formylbenzonitrile) to form imine-linked COFs. Characterize porosity via BET surface area analysis .
  • Photocatalytic Testing : Evaluate oxidative coupling of amines under visible light (λ > 420 nm) with COFs as heterogeneous catalysts. Monitor reaction kinetics via GC-MS .

Q. What in vitro assays are suitable for assessing the compound’s bioactivity, particularly in modulating kinase or protease targets?

  • Assay Design : Use fluorescence polarization (FP) assays for kinase inhibition screening (e.g., EGFR or PI3K). For protease inhibition, employ FRET-based substrates (e.g., caspase-3).
  • Data Interpretation : Compare IC50 values with structurally related compounds to establish SAR trends. Validate hits via SPR (surface plasmon resonance) for binding affinity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.